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Gabapentin Niosome Optimization Data

For a quick overview, this table summarizes key quantitative data from recent research on gabapentin

niosomes.

Optimization Parameter Reported Value / Range Experimental Context / Formulation

| Particle Size | 50 - 120 nm [1] 267.2 nm (for Luteolin, reference) [2] | Optimized formulation (F7) using

Span 80 and cholesterol [1]. Value for Luteolin provided for reference on surfactant impact [2]. | |

Entrapment Efficiency (EE) | 52% - 60% drug release in 48 hours [3] | G3 and G4 formulations; release

profile fits Korsmeyer-Peppas model [3]. | | Zeta Potential | -20.25 mV (for Luteolin, reference) [2] | Value

for Luteolin provided for reference on stability [2]. | | Surfactant & Stabilizer | Span 60, Span 80,

Cholesterol [1] [3] [4] | Common components for bilayer formation and stability [1] [3] [4]. | | Critical

Process Variable | Sonication Time & Amplitude [5] [2] | Significantly influences final vesicle size and PDI

[5] [2]. |

Experimental Protocols & Workflows

Here are the detailed methodologies for preparing and characterizing niosomes, as cited in the research.
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Thin Film Hydration Method

This is the most commonly used technique for preparing niosomes.

Step 1: Dissolution. Dissolve the drug (Gabapentin), surfactant (e.g., Span 60 or 80), and stabilizer

(Cholesterol) in an organic solvent (e.g., chloroform and methanol in a 1:1 ratio) in a round-bottom
flask [3] [2].

Step 2: Film Formation. Evaporate the solvent using a rotary evaporator at approximately 40°C and
100 rpm for 30-60 minutes to form a thin, dry lipid film on the inner wall of the flask [4] [2].

Step 3: Solvent Removal. Place the flask under vacuum in a desiccator overnight to ensure
complete removal of any residual organic solvent [2].

Step 4: Hydration. Hydrate the dry film with a buffer solution (e.g., phosphate buffer saline, pH 7.4)
at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 55°C) for 30

minutes with gentle agitation. This yields a milky niosomal dispersion [3] [2].
Step 5: Size Reduction. Sonicate the resulting dispersion using a probe sonicator. The time and

amplitude are critical variables that must be optimized (e.g., 3-5 minutes) [5] [2].

The following diagram illustrates this workflow.
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Characterization Workflow

After preparation, niosomes must be characterized for critical quality attributes.

Entrapment Efficiency (EE): Separate unentrapped drug by centrifuging the niosomal dispersion

(e.g., at 10,000 rpm for 45 minutes at 4°C). Analyze the amount of free drug in the supernatant using
a validated method like UV-Vis spectroscopy or HPLC. Calculate EE using the formula: EE% =
[(Total drug - Free drug) / Total drug] × 100 [4].
Particle Size & Polydispersity Index (PDI): Dilute the niosomal dispersion with a suitable buffer and

analyze using Dynamic Light Scattering (DLS). The Z-average is the mean particle size, and the PDI
indicates the breadth of the size distribution [5] [2].

Zeta Potential: Measure the electrophoretic mobility of the particles in an electric field using the
same DLS instrument. This value indicates the surface charge and predicts the physical stability of

the dispersion; values above ±30 mV are generally considered stable [2].
In-Vitro Drug Release: Place the niosomal dispersion in a dialysis bag immersed in a release

medium (e.g., PBS pH 7.4) under sink conditions. Maintain the medium at a constant temperature
(e.g., 37°C) with continuous agitation. Withdraw samples at predetermined time intervals and analyze

the drug concentration to build a release profile [3].

The characterization workflow is summarized below.
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Frequently Asked Questions (FAQs)

Q1: How can I improve the entrapment efficiency of my hydrophilic drug like Gabapentin?

A: For hydrophilic drugs, the primary location for encapsulation is the aqueous core. Using a higher
surfactant-to-drug ratio can create more vesicles, thereby increasing the total aqueous volume

available for encapsulation [5]. Furthermore, increasing the cholesterol content can improve the
tightness of the bilayer membrane, reducing drug leakage and potentially enhancing EE [6].

Q2: My niosomes are aggregating during storage. What can I do to improve stability?

A: Aggregation is often a sign of low surface charge, allowing particles to come close and adhere.

Ensure your formulation has a sufficient zeta potential (typically > ±30 mV). You can introduce a
charge inducer (e.g., Dicetyl phosphate for negative charge) to the lipid film [5] [6]. Another strategy is
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PEGylation—incorporating a PEG-lipid (e.g., DSPE-PEG-2000) into the formulation. PEG creates a

steric barrier around the vesicles, preventing aggregation and improving shelf-life [5] [7].

Q3: The particle size of my batches is inconsistent. Which factors have the most significant impact?

A: Particle size is highly sensitive to process parameters. The sonication time and amplitude are

critical; optimize and strictly control these variables [5] [2]. Furthermore, the surfactant composition
plays a key role. Research shows that the ratio of surfactants (e.g., Span 60 to Tween 60)

significantly influences the final size by modulating the hydrophilic-lipophilic balance of the bilayer [7].

Q4: The drug release profile does not meet the target. How can I modify it?

A: The release profile is governed by the membrane's composition and integrity. To achieve a more

sustained release, you can increase the cholesterol content or use surfactants with longer alkyl
chains (e.g., Span 60), which create a more rigid and less permeable bilayer [6] [3]. If a faster release

is needed, consider using more fluidizing surfactants or incorporating charge inducers that can create
pores in the membrane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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